6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
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Overview
Description
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and consistent yields. The use of microwave irradiation not only speeds up the reaction but also reduces the need for harsh chemicals and conditions, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Studies: The compound is used to study cellular pathways and mechanisms, particularly those involving kinase inhibition.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
Comparison
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature enhances its potential biological activity compared to similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-5(2-9)7-11-10-4-12(7)3-6/h1,3-4H |
InChI Key |
MFIQWNWQPGYURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)C#N |
Origin of Product |
United States |
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